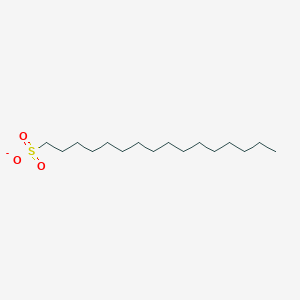
2,4-Dichloro-3-hydroxybibenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-hydroxybibenzyl is a natural product found in Riccardia marginata with data available.
Aplicaciones Científicas De Investigación
Chromogenic Detection Systems
A significant application of similar compounds to 2,4-Dichloro-3-hydroxybibenzyl is in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) developed an improved chromogenic system using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for the enzymatic assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Enzymatic Removal of Dichlorophenol
Ren et al. (2014) demonstrated the enhanced catalytic activity and thermal stability of 2,4-dichlorophenol hydroxylase, which is used for the efficient removal of 2,4-dichlorophenol, a compound structurally related to 2,4-Dichloro-3-hydroxybibenzyl (Ren, Zhan, Fang, & Yu, 2014).
Protection Groups in Oligoribonucleotide Synthesis
In oligoribonucleotide synthesis, protecting groups like the 3,4-dimethoxybenzyl group have been used. This group was introduced to the 2′-hydroxyl group of nucleosides, which is a key step in oligoribonucleotide synthesis (Takaku, Ito, & Imai, 1986).
Biodegradation of Dichlorophenoxyacetic Acid
Studies by Kumar, Trefault, and Olaniran (2014) provide insight into the microbial degradation of 2,4-dichlorophenoxyacetic acid, which is structurally related to 2,4-Dichloro-3-hydroxybibenzyl. This includes understanding the enzymes and catabolic genes involved and their biotechnological implications (Kumar, Trefault, & Olaniran, 2014).
Propiedades
Nombre del producto |
2,4-Dichloro-3-hydroxybibenzyl |
|---|---|
Fórmula molecular |
C14H12Cl2O |
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
2,6-dichloro-3-(2-phenylethyl)phenol |
InChI |
InChI=1S/C14H12Cl2O/c15-12-9-8-11(13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9,17H,6-7H2 |
Clave InChI |
WQPCLLKHKQIJRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl |
Sinónimos |
2,4-dichloro-3-hydroxybibenzyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B1228864.png)


![2-(Thiophen-2-ylsulfonylamino)benzoic acid [2-(3-acetylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228871.png)




![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)